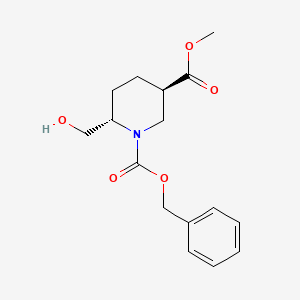
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a compound of interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and an amino acid moiety. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The final product is obtained after deprotection of the Boc group under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group in the Boc moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include oximes, alcohols, and substituted piperidines, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is used as a building block for the synthesis of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The amino and piperidine groups enable binding to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other Boc-protected amino acids and piperidine derivatives. Examples are:
- (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
- (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid
Uniqueness
The uniqueness of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C12H22N2O4 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-8(7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t8?,9-/m1/s1 |
Clave InChI |
SXXFUNUDOSSNHZ-YGPZHTELSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC(C1)[C@H](C(=O)O)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


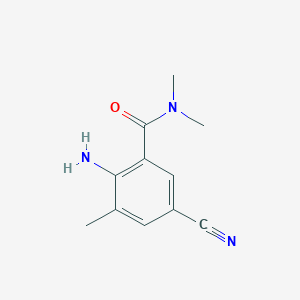


![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
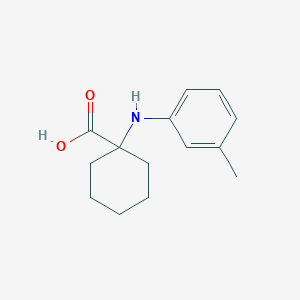
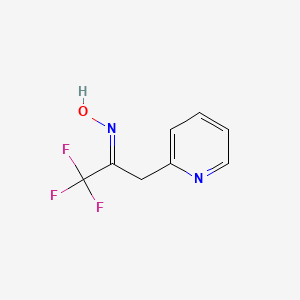

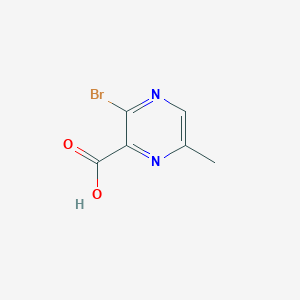


![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)

